

Application Notes and Protocols for Protein Refolding Using 1M NDSB-201

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Compound of Interest

Compound Name: NDSB-201

Cat. No.: B1143372

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Introduction

Recombinant proteins overexpressed in bacterial systems, such as *E. coli*, frequently form insoluble aggregates known as inclusion bodies. While inclusion bodies contain a high concentration of the desired protein, they are biologically inactive. Protein refolding is a critical downstream process to recover functional proteins from these aggregates. Non-detergent sulfobetaines (NDSBs) are a class of chemical chaperones that aid in this process by preventing protein aggregation and facilitating correct folding.[1][2] **NDSB-201**, in particular, has been shown to be a highly effective additive in protein refolding protocols.[3][4]

These application notes provide a detailed protocol for protein refolding utilizing 1M **NDSB-201**, along with supporting data and visualizations to guide researchers in achieving optimal refolding yields.

Mechanism of Action

NDSB-201 is a zwitterionic compound that is not considered a detergent as it does not form micelles.[2][5] Its mechanism of action in protein refolding is attributed to its ability to interact with hydrophobic regions on the surface of unfolded or partially folded proteins.[2] This interaction shields these hydrophobic patches, preventing the protein-protein aggregation that competes with proper folding.[1][3] Some studies suggest that **NDSB-201** can bind to specific

pockets on the protein, thereby stabilizing the correctly folded conformation.[3] This chaperone-like activity promotes the formation of soluble, biologically active proteins.

Data Presentation

The efficacy of **NDSB-201** in protein refolding has been demonstrated in various studies. The following table summarizes quantitative data from a study on the refolding of the extracellular domain of the Type II TGF- β receptor (TBRII-ECD).

Parameter	Without NDSB-201	With 1M NDSB-201	Fold Increase	Reference
Yield of Active Protein	Baseline	Up to 3-fold higher	~3x	[3][6]
Purified Protein from 50mg Solubilized Inclusion Bodies	Variable	8 - 13 mg	-	[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the refolding of proteins from inclusion bodies using a refolding buffer containing 1M **NDSB-201**.

Materials:

- Cell paste containing inclusion bodies
- Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)
- Lysozyme
- DNase I
- Inclusion Body Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100 or 0.125 M **NDSB-201**) [7]

- Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine Hydrochloride in 50 mM Tris-HCl, 1 mM DTT, pH 8.0)[8]
- Refolding Buffer (50 mM Tris-HCl, 0.5 M Arginine, 1 mM GSH, 0.1 mM GSSG, 1 M **NDSB-201**, pH 8.0)
- Dialysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
- Centrifuge and appropriate tubes
- Sonicator or other cell disruption equipment
- Dialysis tubing or cassette
- Spectrophotometer for protein quantification

Protocol:

Part 1: Inclusion Body Isolation and Washing

- Thaw the cell paste on ice. Resuspend the cell paste in ice-cold Lysis Buffer (typically 5-10 mL per gram of cell paste).
- Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
- Add DNase I to a final concentration of 20 µg/mL.
- Lyse the cells by sonication on ice. Perform short bursts to prevent overheating of the sample.
- Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
- Discard the supernatant. Resuspend the pellet in Inclusion Body Wash Buffer.
- Centrifuge at 15,000 x g for 20 minutes at 4°C.
- Repeat the wash step (steps 6 and 7) two more times to ensure removal of contaminating proteins and lipids.

Part 2: Solubilization of Inclusion Bodies

- Resuspend the washed inclusion body pellet in Solubilization Buffer. The volume will depend on the size of the pellet, aiming for a protein concentration of 5-10 mg/mL.
- Incubate at room temperature with gentle agitation for 1-2 hours, or until the pellet is fully dissolved.
- Centrifuge at 15,000 x g for 20 minutes at 4°C to remove any remaining insoluble material.
- Determine the protein concentration of the solubilized protein solution using a Bradford assay or by measuring absorbance at 280 nm.

Part 3: Protein Refolding by Dilution

- Prepare the Refolding Buffer containing 1M **NDSB-201**. It is recommended to chill the buffer to 4°C.
- Slowly add the solubilized protein solution drop-wise into the cold Refolding Buffer with gentle stirring. The final protein concentration in the refolding buffer should be low, typically between 0.05 and 0.5 mg/mL, to favor intramolecular folding over intermolecular aggregation.[8]
- Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

Part 4: Dialysis and Concentration

- Transfer the refolding mixture to a dialysis cassette or tubing.
- Dialyze against the Dialysis Buffer at 4°C. Perform at least three buffer changes of 100-fold volume excess over 24 hours to remove the denaturant, **NDSB-201**, and other refolding additives.
- After dialysis, centrifuge the protein solution at 15,000 x g for 20 minutes at 4°C to pellet any aggregated protein.
- Carefully collect the supernatant containing the refolded protein.

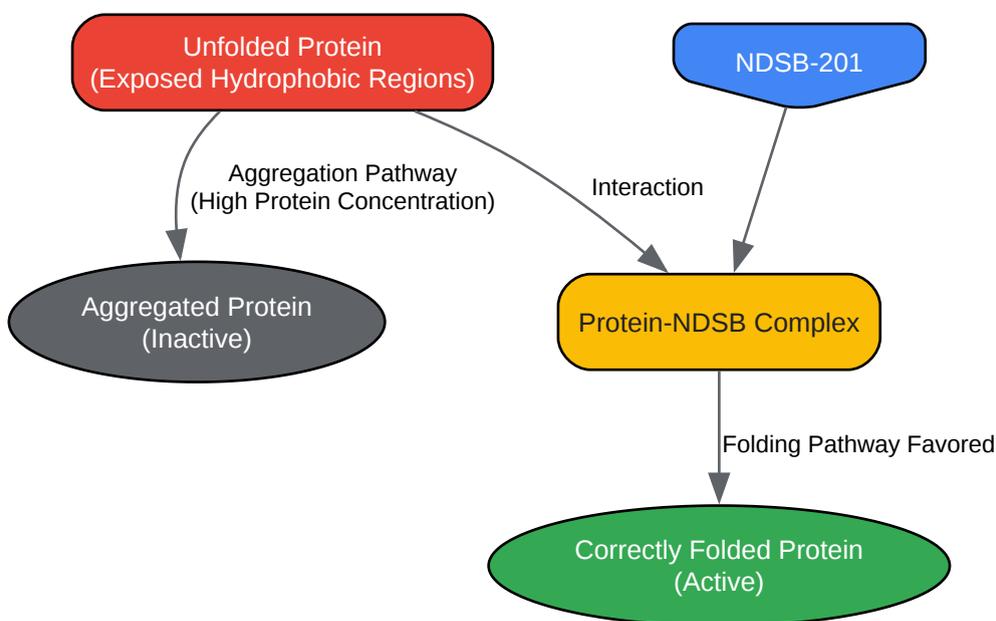
- Concentrate the refolded protein to the desired concentration using an appropriate method (e.g., centrifugal concentrators).
- Assess the purity, concentration, and activity of the refolded protein using SDS-PAGE, spectrophotometry, and a relevant functional assay.

Mandatory Visualization



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Caption: Experimental workflow for protein refolding using 1M **NDSB-201**.



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